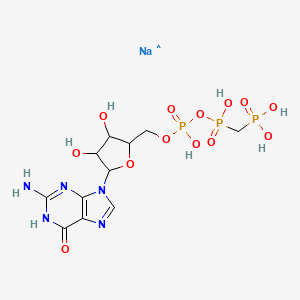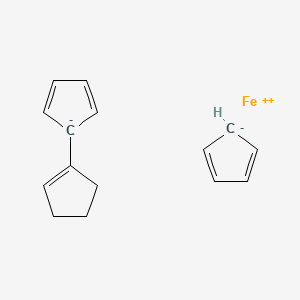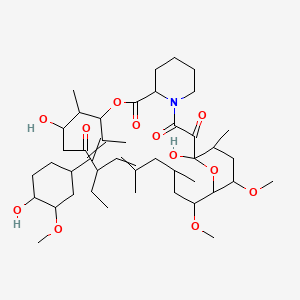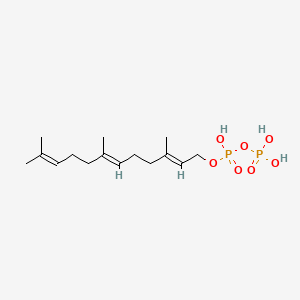
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is an organometallic compound with the chemical formula ([ (C_5(CH_3)_5RhCl_2)]_2). It is a red crystalline solid that is soluble in non-polar solvents such as ether and petroleum ether . This compound is widely used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary target of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is the C-H bond in organic compounds . The compound acts as a catalyst in various reactions, including amidation, reductive alkylation, and hydrogenation .
Mode of Action
This compound interacts with its targets through a process known as C-H Activation . This involves the cleavage of a C-H bond and its subsequent replacement with a functional group . The Rh-μ-Cl bond in the compound is unstable and can react with various ligands to form Cp*RhCl2L type adducts .
Biochemical Pathways
The compound affects several biochemical pathways. It catalyzes oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and oxidative annulation of pyridines . These reactions lead to the formation of new compounds with altered properties.
Result of Action
The action of this compound results in the formation of new compounds through the modification of existing ones . This can lead to significant changes in the molecular and cellular properties of the compounds it interacts with.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reactants . It is a dark red, diamagnetic solid that is stable in air . Its reactivity can be influenced by the polarity of the coordinating solvent .
Biochemical Analysis
Biochemical Properties
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be used as a catalyst for various biochemical reactions . It has been found to catalyze oxidative olefination reactions, C-C bond cleavage of secondary alcohols, ortho C-H olefination of phenol derivatives, and oxidative annulation of pyridines
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in various biochemical reactions It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be synthesized through the reaction of rhodium(iii) chloride with pentamethylcyclopentadiene in hot methanol. The reaction can be represented as follows :
[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]
The product precipitates out of the solution as a red solid. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium complexes.
Reduction: It can be reduced to form rhodium carbonyl complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common reagents and conditions used in these reactions include polar coordinating solvents and silver salts. Major products formed from these reactions include rhodium carbonyl complexes and various substituted rhodium complexes .
Scientific Research Applications
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be compared with other similar compounds such as:
Dichloro(pentamethylcyclopentadienyl)iridium(iii)dimer: Similar in structure and catalytic properties but with iridium instead of rhodium.
Dichloro(pentamethylcyclopentadienyl)ruthenium(iii)dimer: Another similar compound with ruthenium, used in different catalytic applications.
The uniqueness of this compound lies in its stability and versatility as a catalyst in various organic transformations .
Properties
CAS No. |
12354-85-7 |
|---|---|
Molecular Formula |
C20H30Cl4Rh2 10* |
Molecular Weight |
618.08 |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
Origin of Product |
United States |
Q1: How does Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer react with organophosphines, and what are the implications for its reactivity?
A1: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [{(η5-C5Me5)RhCl2}2] (1), exhibits interesting reactivity with organophosphines. For example, it reacts with diphenylvinylphosphine to yield two major products: [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl2] (2) and [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl]2 (3) []. These products arise from the hydroalkylation of the pentamethylcyclopentadienyl (η5-C5Me5) ligand. This reactivity highlights the potential of this rhodium complex to engage in C-H activation and functionalization reactions, opening avenues for further exploration in organic synthesis and catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)









